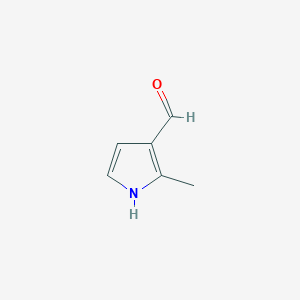
2-methyl-1H-pyrrole-3-carbaldehyde
Cat. No. B1623783
M. Wt: 109.13 g/mol
InChI Key: JDFRRHGHHDDVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08048909B2
Procedure details


By a similar operation as in Reference Example 146 and using 2-methyl-1H-pyrrole-3-carbaldehyde (1.10 g), sodium hydride (60% in oil, 1.20 g), 15-crown-5 (6.0 mL) and pyridin-3-ylsulfonyl chloride (3.22 g), the title compound was obtained as white crystals (yield 1.10 g, 44%).




Name

Name
Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH:7]=[O:8].[H-].[Na+].C1OCCOCCOCCOCCOC1.[N:26]1[CH:31]=[CH:30][CH:29]=[C:28]([S:32](Cl)(=[O:34])=[O:33])[CH:27]=1>>[CH3:1][C:2]1[N:3]([S:32]([C:28]2[CH:27]=[N:26][CH:31]=[CH:30][CH:29]=2)(=[O:34])=[O:33])[CH:4]=[CH:5][C:6]=1[CH:7]=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=CC1C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCO1
|
Step Four
|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)S(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N(C=CC1C=O)S(=O)(=O)C=1C=NC=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
